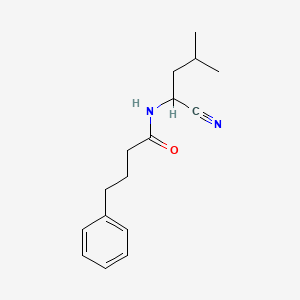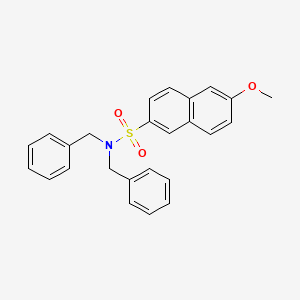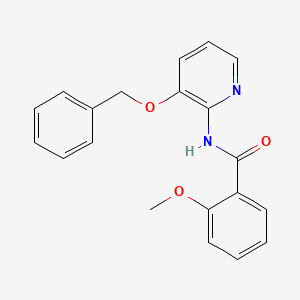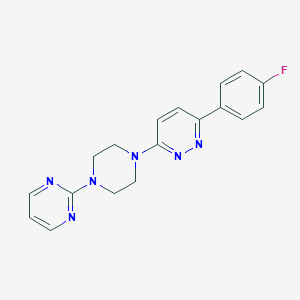
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide, also known as JWH-018, is a synthetic cannabinoid that was first identified in 2008. It is a psychoactive substance that is commonly used as a recreational drug due to its ability to produce effects similar to those of natural cannabinoids found in marijuana. However, JWH-018 is much more potent than THC, the main psychoactive component of marijuana, and can lead to adverse effects when consumed in large quantities.
作用机制
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide acts on the cannabinoid receptors in the brain and other parts of the body, producing a range of effects such as altered mood, perception, and cognition. It is a full agonist of the CB1 receptor, which is responsible for most of the psychoactive effects of cannabinoids. N-(1-cyano-3-methylbutyl)-4-phenylbutanamide also has some affinity for the CB2 receptor, which is involved in the immune system and inflammation.
Biochemical and Physiological Effects
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide has been shown to produce a range of biochemical and physiological effects in animal and human studies. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its mood-enhancing effects. It also has analgesic properties and may reduce inflammation and oxidative stress.
实验室实验的优点和局限性
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other synthetic cannabinoids. Additionally, its potency and selectivity for the CB1 receptor make it a useful tool for studying the cannabinoid system. However, its potential for abuse and adverse effects on human health make it a challenging substance to work with.
未来方向
There are several future directions for research on N-(1-cyano-3-methylbutyl)-4-phenylbutanamide and other synthetic cannabinoids. One area of interest is the development of safer and more effective drugs that target the cannabinoid system for therapeutic purposes. Additionally, there is a need for further studies on the long-term effects of synthetic cannabinoids on human health, particularly in terms of their potential for addiction and other adverse effects. Finally, there is a need for research on the potential use of synthetic cannabinoids in the treatment of various medical conditions, including pain, inflammation, and psychiatric disorders.
合成方法
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide is synthesized through a complex chemical process that involves several steps. The first step involves the reaction of 1-pentyl-3-(4-chlorophenyl)acetyl chloride with 3-methylbutylamine to produce 1-pentyl-3-(4-chlorophenyl)-N-(3-methylbutyl)propanamide. This compound is then reacted with potassium cyanide to produce N-(1-cyano-3-methylbutyl)-4-chlorobenzamide, which is then reacted with phenylmagnesium bromide to produce N-(1-cyano-3-methylbutyl)-4-phenylbutanamide.
科学研究应用
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, and may also have potential as a treatment for anxiety, depression, and other psychiatric disorders. Additionally, N-(1-cyano-3-methylbutyl)-4-phenylbutanamide has been used in research to study the cannabinoid system and its role in various physiological processes.
属性
IUPAC Name |
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(2)11-15(12-17)18-16(19)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIYBIDOWDSSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2576235.png)

![Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2576241.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2576242.png)
![N-[(3,5-Difluorophenyl)methyl]-6-(4-fluorophenyl)-8-oxo-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2576243.png)



![1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2576251.png)


![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)methanesulfonohydrazide](/img/structure/B2576255.png)
![Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2576256.png)
